Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane
Description
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane (CAS: 1186026-67-4, Molecular Formula: C₁₅H₂₅BO₂Si, MW: 276.26 g/mol) is a bifunctional organoboron-silicon compound. It features a phenethyl group linking a trimethylsilyl moiety to a pinacol boronate ester, making it valuable in Suzuki-Miyaura cross-coupling reactions and materials science . Its synthesis involves reacting (4-(trimethylsilyl)phenyl)boronic acid with pinacol under anhydrous conditions, achieving high yields (~98%) .
Properties
IUPAC Name |
trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,12-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZILDONIWCXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135940 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096994-91-9 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a chemical compound that primarily targets organic compounds with unsaturated bonds, such as alkyl or aryl alkynes and alkenes. These organic compounds are the primary targets due to their ability to undergo reactions with the boronic acid pinacol ester functional groups present in the compound.
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes. This interaction results in the extension of the size of the structure, making it ideal for Suzuki cross-coupling reactions.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide. The downstream effects of this pathway include the synthesis of various organic compounds, including conjugated copolymers.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds through the Suzuki cross-coupling reaction. This can result in the synthesis of a wide range of organic compounds, including complex structures such as conjugated copolymers.
Biochemical Analysis
Biochemical Properties
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, making it useful for studying enzyme-substrate interactions and protein modifications. The boronic acid group in this compound allows it to act as a molecular probe for detecting and quantifying specific biomolecules in complex mixtures.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for regulating cell growth and differentiation. Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of enzymes that require diols or hydroxyl groups for their function. Additionally, this compound can bind to transcription factors, influencing gene expression and altering cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to hydrolysis or oxidation. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound can affect its accumulation and activity within different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoskeletal dynamics and intracellular signaling pathways.
Biological Activity
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane (CAS No. 844891-04-9) is a silane compound that incorporates a boron-containing moiety known for its diverse applications in organic synthesis and material science. This article explores its biological activity, particularly in drug development and agricultural chemistry.
- Molecular Formula : C17H29BO2Si
- Molecular Weight : 300.38 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Not available
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Drug Development
This compound is recognized for its potential in synthesizing pharmaceutical compounds. Its boron-containing structure is particularly significant in the development of anti-cancer agents. The compound acts as an intermediate in various synthetic pathways that lead to biologically active molecules.
Case Study: Anti-Cancer Applications
Research indicates that compounds containing boron can enhance the efficacy of certain chemotherapeutic agents by improving their pharmacokinetic profiles. For instance, studies have shown that incorporating boron into drug structures can facilitate targeted delivery to tumor sites while minimizing systemic toxicity .
2. Agricultural Chemistry
This silane compound also finds applications in agricultural chemistry as a precursor for developing innovative agrochemicals. Its ability to enhance crop protection and yield is attributed to its fungicidal and herbicidal properties.
Research Findings
A study demonstrated that boron-containing compounds could effectively control fungal pathogens in crops while promoting plant growth under stress conditions . The incorporation of such compounds into agricultural formulations has shown promising results in increasing resistance to pests and diseases.
The biological mechanisms through which this compound exerts its effects involve:
- DNA Repair Pathways : Boron compounds are known to influence DNA repair mechanisms by modulating the activity of specific enzymes involved in DNA damage response. This property is particularly relevant in cancer treatment where DNA repair inhibition can enhance the effectiveness of chemotherapeutics .
- Cell Signaling : The compound may also play a role in cell signaling pathways that regulate cell proliferation and apoptosis. This aspect is crucial for developing targeted therapies aimed at cancer cells.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 844891-04-9 |
| Molecular Formula | C17H29BO2Si |
| Molecular Weight | 300.38 g/mol |
| Applications | Drug Development, Agriculture |
| Biological Effects | Anticancer activity |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: C15H25BO2Si
- Molecular Weight: 276.26 g/mol
- IUPAC Name: trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
- CAS Number: 1186026-67-4
This compound features a boron-containing dioxaborolane moiety that contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane serves as a versatile building block in organic synthesis. Its boron component allows for:
- Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This is particularly useful in synthesizing complex organic molecules with pharmaceutical relevance.
- Functionalization of Aromatic Compounds: The presence of the trimethylsilyl group enhances the electrophilicity of the aromatic ring, facilitating further functionalization processes.
Drug Development
The unique structure of this compound makes it valuable in pharmaceutical chemistry:
- Anticancer Agents: Research indicates that derivatives of this compound can act as intermediates in the synthesis of novel anticancer drugs. The boron atom's ability to form stable complexes with biological molecules enhances the potential for therapeutic applications.
- Targeted Drug Delivery: The silane group can be modified to improve solubility and bioavailability of drug candidates.
Materials Science
In materials science, this compound is used to develop advanced materials:
- Polymer Chemistry: It can be utilized as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
- Coatings and Adhesives: The compound's silane functionality allows for improved adhesion to various substrates and can enhance the durability of coatings against environmental degradation.
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in a Suzuki coupling reaction to synthesize biaryl derivatives with potential applications in OLED technologies. The reaction conditions were optimized for yield and purity.
Case Study 2: Anticancer Drug Development
Research published in a peer-reviewed journal highlighted how derivatives of this compound were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated promising activity against specific cancer types while exhibiting low toxicity to normal cells.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to analogues with variations in substituent position, chain length, and functional groups:
Physical and Chemical Properties
Stability :
Spectroscopic Data :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
